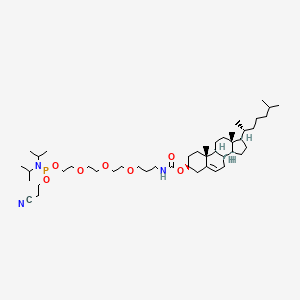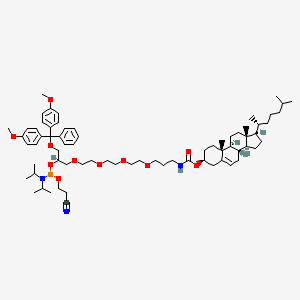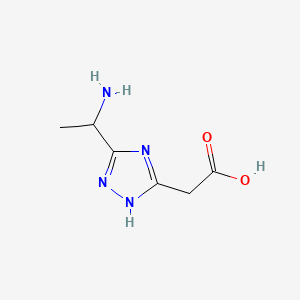![molecular formula C5H5N5O2S B569562 3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide CAS No. 116599-52-1](/img/structure/B569562.png)
3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a sulfonamide group attached at the 5-position. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sulfonyl azides in the presence of a base, leading to the formation of the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazolopyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for the development of enzyme-targeted therapies.
Medicine: The compound is explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities. It is used in the design of drugs aimed at treating infectious diseases and cancer.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its ability to inhibit specific biological pathways makes it effective in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of 3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group plays a crucial role in binding to the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt essential biological pathways, resulting in the desired therapeutic or pesticidal effects.
Comparaison Avec Des Composés Similaires
1H-[1,2,3]Triazolo[4,5-b]pyridine: Similar structure but lacks the sulfonamide group.
3H-[1,2,3]Triazolo[4,5-b]pyridine-3-ol: Contains a hydroxyl group instead of a sulfonamide group.
5-Chloro-3H-[1,2,3]Triazolo[4,5-b]pyridine: Contains a chlorine atom at the 5-position instead of a sulfonamide group.
Uniqueness: The presence of the sulfonamide group in 3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide imparts unique chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets, making it more effective as an enzyme inhibitor and therapeutic agent compared to its analogs.
Propriétés
Numéro CAS |
116599-52-1 |
|---|---|
Formule moléculaire |
C5H5N5O2S |
Poids moléculaire |
199.188 |
Nom IUPAC |
2H-triazolo[4,5-b]pyridine-5-sulfonamide |
InChI |
InChI=1S/C5H5N5O2S/c6-13(11,12)4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10) |
Clé InChI |
DHOMHNXWWGFVMX-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=NNN=C21)S(=O)(=O)N |
Synonymes |
v-Triazolo[4,5-b]pyridine-5-sulfonamide (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


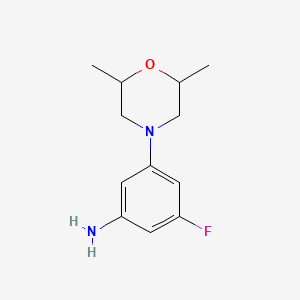
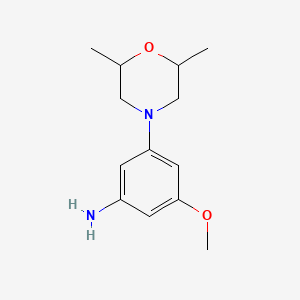
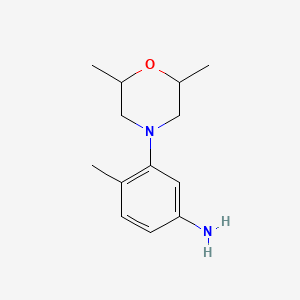

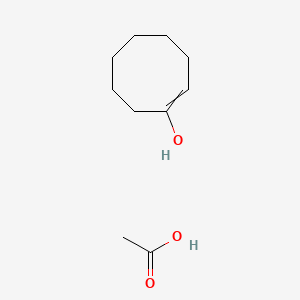
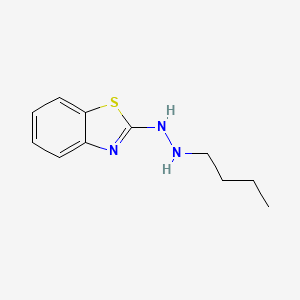
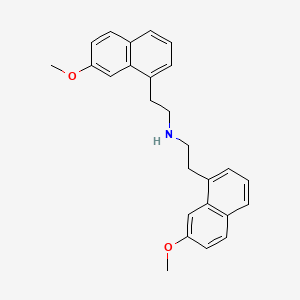
![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)
